(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea
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Overview
Description
(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiourea moiety with a hydroxyamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with the desired substituents (chlorine and trifluoromethyl groups). This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of the Thiourea Moiety: The thiourea group is introduced by reacting the pyridine derivative with thiourea under suitable conditions.
Addition of the Hydroxyamino Group: The final step involves the addition of the hydroxyamino group to the thiourea moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. The hydroxyamino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the pyridine ring can engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Chloropyridines: Compounds with a pyridine ring substituted with chlorine atoms.
Trifluoromethylpyridines: Pyridine derivatives with trifluoromethyl groups.
Thioureas: Compounds containing the thiourea functional group.
Uniqueness
(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups on the pyridine ring, along with the hydroxyamino and thiourea moieties, makes this compound distinct from other similar compounds.
Properties
IUPAC Name |
(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(hydroxyamino)methylidene]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N4OS/c9-5-1-4(8(10,11)12)2-13-6(5)16-7(18)14-3-15-17/h1-3,17H,(H2,13,14,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVYMIMIJVKINV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC(=S)N=CNO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)NC(=S)/N=C\NO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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